molecular formula C17H13FN2O3 B6323346 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1020240-52-1

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B6323346
CAS No.: 1020240-52-1
M. Wt: 312.29 g/mol
InChI Key: OPIXNPDEWUFYDN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The introduction of the fluorophenyl and methoxyphenyl groups is achieved through electrophilic aromatic substitution reactions. These reactions are often carried out using halogenated precursors and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated precursors and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as aldehydes, alcohols, and additional aromatic substitutions.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which can lead to different reactivity and biological activity.

    1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s properties.

    1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: The position of the carboxylic acid group can influence the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-23-14-8-2-11(3-9-14)15-10-16(17(21)22)20(19-15)13-6-4-12(18)5-7-13/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIXNPDEWUFYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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